molecular formula C7H7N3O4 B14666780 4-Methoxybenzene-1-diazonium nitrate CAS No. 42238-27-7

4-Methoxybenzene-1-diazonium nitrate

Cat. No.: B14666780
CAS No.: 42238-27-7
M. Wt: 197.15 g/mol
InChI Key: VFVHMFLKFXJRPN-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1-diazonium nitrate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a methoxy group (-OCH₃) at the para position relative to the diazonium group on a benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and applications in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methoxybenzene-1-diazonium nitrate typically involves the diazotization of 4-methoxyaniline. The process begins with the dissolution of 4-methoxyaniline in hydrochloric acid, followed by cooling the solution to 0-5°C. Sodium nitrite is then added slowly to the solution, maintaining the low temperature to form the diazonium salt . The reaction can be represented as follows:

4-Methoxyaniline+NaNO2+HCl4-Methoxybenzene-1-diazonium chloride+NaCl+H2O\text{4-Methoxyaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{4-Methoxybenzene-1-diazonium chloride} + \text{NaCl} + \text{H}_2\text{O} 4-Methoxyaniline+NaNO2​+HCl→4-Methoxybenzene-1-diazonium chloride+NaCl+H2​O

To obtain the nitrate salt, the diazonium chloride is treated with a nitrate source, such as sodium nitrate or nitric acid.

Industrial Production Methods

Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves precise control of temperature and reagent addition to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzene-1-diazonium nitrate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Aryl halides, phenols, and nitriles.

    Coupling: Azo compounds.

    Reduction: 4-Methoxyaniline.

Mechanism of Action

The mechanism of action of 4-Methoxybenzene-1-diazonium nitrate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, due to the excellent leaving group properties of nitrogen gas (N₂). The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzene-1-diazonium nitrate
  • 4-Chlorobenzene-1-diazonium nitrate
  • 4-Bromobenzene-1-diazonium nitrate

Uniqueness

4-Methoxybenzene-1-diazonium nitrate is unique due to the presence of the methoxy group, which is an electron-donating group. This influences the reactivity and stability of the diazonium ion, making it more reactive in certain coupling reactions compared to its nitro, chloro, and bromo counterparts .

Properties

CAS No.

42238-27-7

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

4-methoxybenzenediazonium;nitrate

InChI

InChI=1S/C7H7N2O.NO3/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4/h2-5H,1H3;/q+1;-1

InChI Key

VFVHMFLKFXJRPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[N+]#N.[N+](=O)([O-])[O-]

Origin of Product

United States

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